
Methyl 3,4,5-trifluorophenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3,4,5-trifluorophenyl sulfide” is a chemical compound with the molecular formula C7H5F3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfur atom bonded to a methyl group and a 3,4,5-trifluorophenyl group . The molecular weight of this compound is 178.17 .
Scientific Research Applications
Corrosion Inhibition
A significant application of derivatives of Methyl 3,4,5-trifluorophenyl sulfide is in corrosion inhibition. Studies demonstrate that compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole exhibit excellent efficiency in protecting metals like mild steel in acidic environments. These compounds effectively inhibit corrosion, with specific derivatives showing high inhibition efficiencies, highlighting their potential as protective agents in industrial applications (Lagrenée et al., 2002).
Pharmaceutical Research
This compound derivatives have also been explored in pharmaceutical research, particularly in the synthesis and structure-activity relationships of nonsteroidal antiandrogens. These compounds show promise in treating androgen-responsive conditions, with specific derivatives demonstrating potent antiandrogenic activities. Such research underscores the chemical's potential in developing novel therapeutic agents (Tucker et al., 1988).
Materials Science
In materials science, this compound and its derivatives contribute to advancements in polymer and materials chemistry. For instance, fluorinated poly(arylene ether sulfide) polymers containing derivatives exhibit excellent properties for optical waveguide devices, showing high thermal stability and desirable optical characteristics. Such materials are crucial for developing advanced optical communication technologies (Jae-Pil Kim et al., 2001).
Environmental Chemistry
In environmental chemistry, the oxidative desulfurization of diesel using catalysts supported by derivatives of this compound represents a critical application. This process aims at reducing sulfur compounds in diesel fuels, highlighting the compound's role in developing cleaner fuel technologies and mitigating environmental pollution (Caero et al., 2005).
Catalysis
This compound derivatives have catalytic applications as well. For example, methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide is an efficient system for selective formation of sulfoxides and sulfones, showcasing the compound's utility in facilitating chemical transformations and synthesis processes (Yamazaki, 1996).
Safety and Hazards
properties
IUPAC Name |
1,2,3-trifluoro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGLLPBSQPTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314966-54-5 |
Source


|
| Record name | 1,2,3-trifluoro-5-(methylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)
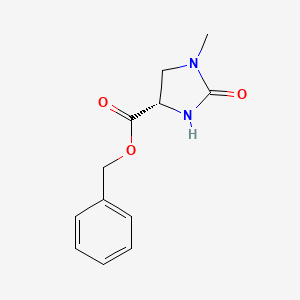
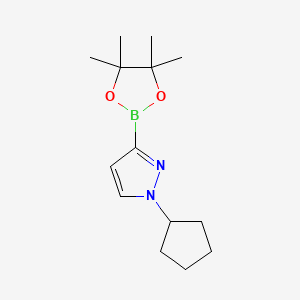
![3-(2-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2727969.png)
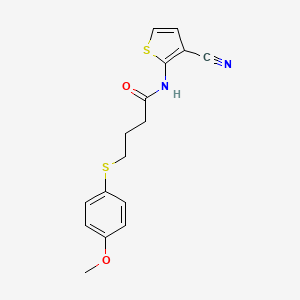
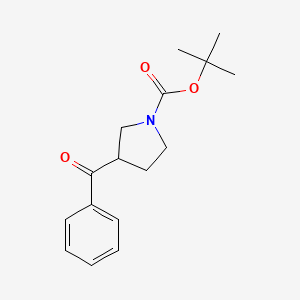
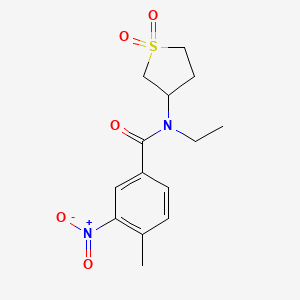
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)
